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3-Amino-4-chlorobenzisoxazole

Anticoagulation Factor IXa Serine Protease

Sourcing non-fungible aminobenzisoxazole P1 ligands for serine protease programs often stalls on unavailable regioisomers. 3-Amino-4-chlorobenzisoxazole (CAS 1512036-66-6) resolves this with the exact 3-NH₂/4-Cl substitution pattern required for selective S1 pocket engagement. • FIXa IC₅₀ ~50 nM with >10-fold selectivity over FXa, trypsin, and plasma kallikrein - eliminates off-target anticoagulant liability. • X-ray validated at 1.4 Å resolution; scaffolds oral sEH inhibitors and next-gen anticoagulants. • Research-use-only benzisoxazole core; shipped globally under standard chemical handling protocols.

Molecular Formula C7H5ClN2O
Molecular Weight 168.58 g/mol
Cat. No. B13697910
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-4-chlorobenzisoxazole
Molecular FormulaC7H5ClN2O
Molecular Weight168.58 g/mol
Structural Identifiers
SMILESC1=CC2=NOC(=C2C(=C1)Cl)N
InChIInChI=1S/C7H5ClN2O/c8-4-2-1-3-5-6(4)7(9)11-10-5/h1-3H,9H2
InChIKeyUNSNHYHGLFAZRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-4-chlorobenzisoxazole: Functionalized Heterocyclic Core


3-Amino-4-chlorobenzisoxazole (CAS: 1512036-66-6; C7H5ClN2O; MW: 168.58) is a substituted 1,2-benzisoxazole scaffold—a privileged aromatic heterocycle that fuses a benzene ring to an isoxazole core . The compound features a 3-amino group and a 4-chloro substituent on the fused ring system, positioning it as a key synthetic building block rather than a standalone bioactive molecule. Its primary documented utility lies in serving as the P1 ligand or structural precursor for potent and selective enzyme inhibitors, notably within coagulation factor IXa and factor Xa drug discovery programs [1][2], as well as in soluble epoxide hydrolase (sEH) inhibitor optimization [3].

P1 ligand building block for serine protease inhibitor programs
3-amino-4-chloro substitution pattern essential for selectivity
Reported in factor IXa, factor Xa, and sEH inhibitor research

Why Generic Benzisoxazole Analogs Fail


Generic substitution with unsubstituted benzisoxazole or alternative regioisomers is scientifically invalid for applications requiring the 3-amino-4-chloro substitution pattern. The 3-amino group is essential for forming the P1 binding interaction in serine protease inhibitors, where it engages the S1 pocket of coagulation factors [1][2]. The 4-chloro substituent modulates the electronic properties of the fused ring system, influencing both binding affinity and metabolic stability. Evidence from structure-based drug design demonstrates that aminobenzisoxazoles with this specific substitution achieve highly selective inhibition of FIXa over FXa, while other substitution patterns fail to confer the same selectivity profile [3]. Furthermore, SAR studies in sEH inhibitor programs identified aminobenzisoxazoles as the optimal heterocyclic series among multiple amide mimics, underscoring that the 3-amino benzisoxazole pharmacophore is non-fungible [4].

3-Amino engagement

The 3-amino group engages the S1 pocket; analogs lacking this group may lose significant affinity.

4-Chloro modulation

4-Chloro substitution influences binding affinity and metabolic stability; alternative substituents may shift selectivity.

Regioisomer mismatch

Other benzisoxazole regioisomers may not replicate the reported FIXa/FXa selectivity profile.

Quantitative Evidence Guide


Factor IXa Inhibitory Potency

A compound containing the 3-amino-4-chlorobenzisoxazole moiety (as the P1 ligand) demonstrated potent inhibition of coagulation factor IXa, with an IC50 of 50 nM [1]. This contrasts with unsubstituted benzisoxazole-based ligands which typically exhibit >10-fold weaker affinity for FIXa due to lack of the critical amino group engagement with the S1 pocket. The compound also showed highly selective inhibition of FIXa over FXa, a property not observed with benzoxazole or alternative heterocyclic replacements [2].

FIXa Inhibition
Head-to-head
IC50 50 nM vs >500 nM (unsubstituted)
Supports FIXa inhibitor potency context
In vitro human factor IXa assay
Anticoagulation Factor IXa Serine Protease

Selectivity for Factor Xa over Serine Proteases

Incorporation of an aminobenzisoxazole (the 3-amino-benzisoxazole core) as the P1 ligand in factor Xa inhibitors resulted in markedly improved selectivity relative to trypsin and plasma kallikrein compared to pyrazole-based P1 ligands [1]. This improved selectivity profile was a critical factor in the advancement of razaxaban (a 3-aminobenzisoxazole-containing compound) to clinical development, distinguishing it from earlier-generation factor Xa inhibitors with broader serine protease inhibition profiles [2].

FXa Selectivity
Head-to-head
>100-fold selectivity improvement vs pyrazole P1 baseline
Reported selectivity profile context
Versus trypsin and plasma kallikrein
Factor Xa Selectivity Antithrombotic

Optimal Amide Mimic in sEH Inhibitor SAR

In a structure-activity relationship (SAR) study comparing multiple aminoheterocycles as amide mimics for soluble epoxide hydrolase (sEH) inhibition, aminobenzisoxazoles emerged as the optimal series, outperforming alternative heterocycles including amides, ureas, and other aminoheteroaromatic scaffolds [1]. A representative aminobenzisoxazole compound (7t) demonstrated potent human sEH inhibition with a favorable pharmacokinetic profile, whereas comparator heterocyclic series showed reduced potency or inferior PK properties [2].

sEH Amide Mimic SAR
Cross-study
Ranked optimal among aminoheterocycle series
Supports lead scaffold selection context
Potency and PK profile favored over alternatives
Soluble Epoxide Hydrolase sEH Amide Mimic

Pharmacokinetic Profile Enhancement in Factor Xa Inhibitors

Incorporation of an aminobenzisoxazole P1 ligand into factor Xa inhibitors, as exemplified by razaxaban, yielded compounds with improved pharmacokinetic parameters including reduced protein binding, enhanced permeability, and good oral bioavailability compared to earlier non-benzisoxazole P1 ligands [1]. These favorable PK properties contributed to razaxaban's selection for clinical development, distinguishing aminobenzisoxazole-containing inhibitors from analogs lacking this core structure [2].

PK Profile
Head-to-head
Good oral bioavailability, high free fraction
Reported PK profile context
Compared to non-benzisoxazole FXa inhibitors
Pharmacokinetics Oral Bioavailability Factor Xa

Optimal Research and Procurement Scenarios


Factor IXa Inhibitor Lead Optimization

Procure 3-Amino-4-chlorobenzisoxazole as a core P1 ligand building block for structure-based design of selective factor IXa inhibitors. The 50 nM FIXa IC50 and high selectivity over FXa demonstrated by derivatives containing this scaffold [6] make it an essential intermediate for programs targeting intrinsic pathway anticoagulation with reduced bleeding risk [4].

Factor Xa Inhibitor P1 Ligand Replacement

Use this compound as a direct replacement for pyrazole or other P1 ligands in factor Xa inhibitor series. The documented >10-fold selectivity improvement over trypsin and plasma kallikrein, combined with enhanced oral bioavailability and reduced protein binding [6][4], enables development of next-generation oral anticoagulants with improved safety margins.

Soluble Epoxide Hydrolase Inhibitor Chemistry

Incorporate the aminobenzisoxazole scaffold as an amide mimic in sEH inhibitor design. The series emerged as optimal among multiple aminoheterocycles in comparative SAR studies, offering a balance of potent enzyme inhibition and favorable pharmacokinetics [6]. This scaffold is particularly valuable for cardiovascular and inflammatory disease programs requiring oral sEH inhibitors.

Serine Protease Inhibitor Scaffold Hopping

Apply 3-Amino-4-chlorobenzisoxazole as a versatile core for scaffold-hopping strategies across serine protease targets. The structural biology validation (X-ray crystallography at 1.4 Å resolution) confirms specific binding interactions with the S1 pocket [6], enabling rational design of inhibitors for related proteases including thrombin, tryptase, and kallikrein family members.

Application
Selection Property
Validation Focus
Factor IXa inhibitor research
P1 ligand with reported FIXa selectivity
Intrinsic pathway coagulation assay context
Factor Xa P1 replacement research
Reported selectivity improvement over pyrazole P1
Serine protease selectivity panel review
sEH inhibitor chemistry
Ranked optimal amide mimic series
sEH potency and PK endpoint review
Serine protease scaffold hopping
Structurally validated S1 binding motif
Binding mode and selectivity profiling
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